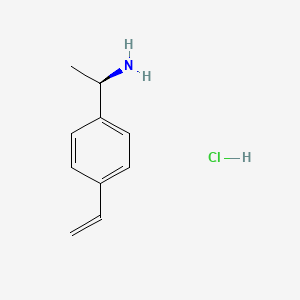
(R)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a vinyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ®-1-(4-Ethylphenyl)ethan-1-amine hydrochloride.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are leveraged in the manufacture of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The amine group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Vinylphenyl)ethan-1-amine: The non-chiral version of the compound.
4-Vinylbenzylamine: A structurally related compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a vinyl group and an amine group. This combination of features makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1R)-1-(4-ethenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m1./s1 |
InChI Key |
SSWDGINDUUAPLS-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C=C)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
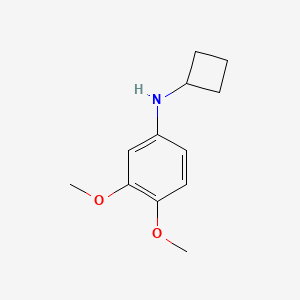
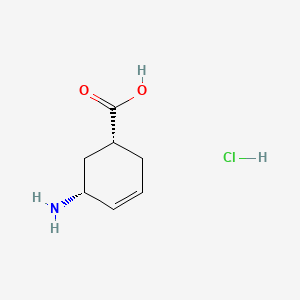


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
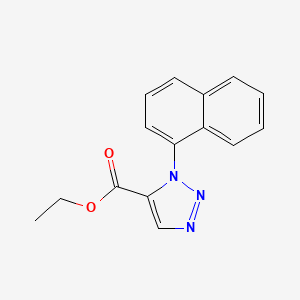
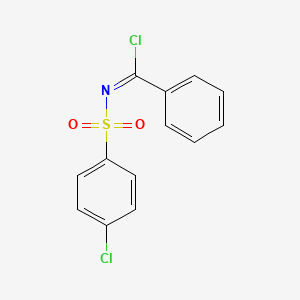
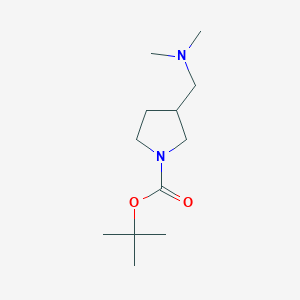
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)

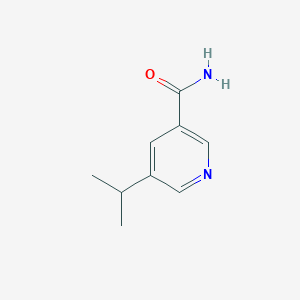
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
